Core Properties of Decylphosphonic Acid: A Technical Guide for Researchers
Core Properties of Decylphosphonic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fundamental properties of decylphosphonic acid (DPA), a versatile organophosphorus compound with significant applications in surface modification, materials science, and as a potential tool in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information.
Chemical and Physical Properties
Decylphosphonic acid is a white, crystalline solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic decyl chain and a hydrophilic phosphonic acid head group, dictates its utility in a range of applications.
Below is a summary of its key quantitative properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃O₃P | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Melting Point | 96-101 °C | [1] |
| Boiling Point | Decomposes before boiling | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | |
| pKa | The pKa values for the first and second ionizations are in the typical range for phosphonic acids. | |
| Appearance | White solid | [1] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of decylphosphonic acid typically involves a two-step process: the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[2]
Step 1: Michaelis-Arbuzov Reaction
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1-Bromodecane is reacted with an excess of triethyl phosphite.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After completion, the excess triethyl phosphite is removed under reduced pressure to yield diethyl decylphosphonate.
Step 2: Acidic Hydrolysis
-
The crude diethyl decylphosphonate is refluxed in the presence of concentrated hydrochloric acid for several hours to cleave the ethyl ester groups.[3]
-
Upon cooling, the decylphosphonic acid precipitates as a white solid.
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized decylphosphonic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the protons of the decyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the methylene group adjacent to the phosphorus atom will exhibit coupling to the phosphorus nucleus.
-
³¹P NMR : A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonic acids.[5][6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the P=O, P-O-H, and O-H stretching vibrations of the phosphonic acid group, as well as C-H stretching and bending vibrations of the decyl chain.[7][8]
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of decylphosphonic acid.[9][10]
Applications in Research and Development
Surface Modification and Self-Assembled Monolayers (SAMs)
A primary application of decylphosphonic acid is in the formation of self-assembled monolayers on various metal oxide surfaces.[11] The phosphonic acid headgroup strongly binds to metal oxides, while the decyl chains pack closely, creating a dense, hydrophobic surface.
Protocol for SAM Formation on a Silicon Wafer with a Native Oxide Layer:
-
Substrate Preparation : A silicon wafer is cleaned by sonication in acetone, followed by isopropanol, and then deionized water. The wafer is then dried under a stream of nitrogen. To ensure a hydroxylated surface, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV/Ozone.[12]
-
SAM Deposition : The cleaned and dried substrate is immersed in a dilute solution (e.g., 1 mM) of decylphosphonic acid in a solvent such as ethanol or toluene.[13]
-
Incubation : The substrate is left in the solution for a period ranging from a few hours to 24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying : After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and then dried with nitrogen.
-
Annealing (Optional) : A post-deposition annealing step (e.g., at 120 °C) can be performed to improve the order and stability of the monolayer.[12]
Role in Drug Development: Enzyme Inhibition
Phosphonic acids are recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate or carboxylate groups present in enzyme substrates.[14][15] They can also mimic the tetrahedral transition states of enzymatic reactions, leading to potent competitive inhibition.[14][16] This makes alkylphosphonic acids, including decylphosphonic acid, valuable tools for studying enzyme mechanisms and for the rational design of therapeutic agents.[17][18] The long alkyl chain of decylphosphonic acid can also facilitate interactions with hydrophobic pockets within an enzyme's active site.
Safety and Handling
Decylphosphonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
This document provides a foundational understanding of decylphosphonic acid for research and development purposes. For specific applications, further investigation and optimization of protocols are recommended.
References
- 1. Decylphosphonic acid 97 6874-60-8 [sigmaaldrich.com]
- 2. DE102004057760A1 - Method for the synthesis of long-chain phosphonic acid derivatives and thiol derivatives - Google Patents [patents.google.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 11. scientificlabs.com [scientificlabs.com]
- 12. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
